N-cyclobutyl-2-(propan-2-yl)aniline

Description

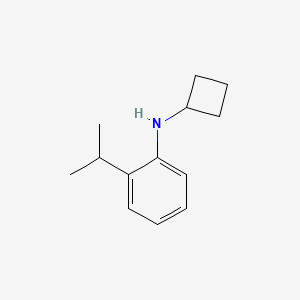

N-cyclobutyl-2-(propan-2-yl)aniline is a substituted aniline derivative characterized by a cyclobutyl group attached to the nitrogen atom and an isopropyl (propan-2-yl) substituent at the ortho position (position 2) of the benzene ring.

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

N-cyclobutyl-2-propan-2-ylaniline |

InChI |

InChI=1S/C13H19N/c1-10(2)12-8-3-4-9-13(12)14-11-6-5-7-11/h3-4,8-11,14H,5-7H2,1-2H3 |

InChI Key |

JKOFURTUVJIFMH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclobutyl-2-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of cyclobutylamine with 2-bromo-1-(propan-2-yl)benzene under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group displaces the bromine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-cyclobutyl-2-(propan-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced forms.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Synthetic Chemistry Applications

N-cyclobutyl-2-(propan-2-yl)aniline is often utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Coupling Reactions : It can act as a coupling agent in the formation of more complex organic molecules. For instance, studies have demonstrated its effectiveness in coupling anilines with imines using photocatalysts, leading to the formation of valuable derivatives .

- Synthesis of Benzoxazoles : The compound has been employed in the synthesis of benzoxazole derivatives, which are important in medicinal chemistry due to their biological activities. Recent methodologies have highlighted its role in facilitating these reactions under mild conditions .

Polymer Development

In materials science, this compound serves as a building block for creating advanced polymers. Its applications include:

- Polyurethane Production : The compound is used to synthesize polyurethanes, which are versatile materials widely used in coatings, adhesives, and elastomers. Its incorporation into polyurethane formulations enhances mechanical properties and thermal stability .

- Cosmetic Formulations : this compound is also explored for use in cosmetic products. Its properties can improve the stability and sensory characteristics of formulations, making it suitable for skin care and hair care products .

Pharmaceutical Applications

This compound has potential applications in drug development:

- Drug Delivery Systems : The compound's ability to form stable complexes with various drug molecules can enhance their bioavailability and control their release rates. This property is particularly beneficial for topical formulations where skin penetration is crucial .

- Biological Activity : Preliminary studies suggest that derivatives of this compound exhibit significant biological activity, making them candidates for further investigation as therapeutic agents against various diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-cyclobutyl-2-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

N-Substituent Effects :

- Cyclobutyl vs. Cyclopropylmethyl : The cyclobutyl group in the target compound has a larger ring size (four-membered) compared to the cyclopropylmethyl group (three-membered) in N-(cyclopropylmethyl)-3-(propan-2-yl)aniline . Cyclobutyl’s increased strain and reduced ring puckering may enhance reactivity in alkylation or oxidation reactions.

- Diisopropyl vs. Cycloalkyl : N,N-di(propan-2-yl)aniline features two isopropyl groups on the nitrogen, creating significant steric hindrance, which could limit access to the nitrogen lone pair in nucleophilic reactions.

Benzene Substituent Position: Ortho (2) vs. In contrast, meta-substituted analogs like N-(cyclopropylmethyl)-3-(propan-2-yl)aniline allow greater conformational flexibility. Electron-Withdrawing vs. Electron-Donating Groups: The ethynyl group in 3-ethynyl-N-(propan-2-yl)aniline is electron-withdrawing, which could deactivate the benzene ring toward electrophilic substitution compared to the electron-donating isopropyl group.

Physicochemical Properties (Inferred)

- Solubility : The cyclobutyl group’s hydrophobicity likely reduces aqueous solubility compared to smaller N-substituents (e.g., methyl or ethyl).

- Thermal Stability : Cycloalkyl substituents generally enhance thermal stability relative to linear alkyl groups due to ring strain and conformational restrictions.

Biological Activity

N-cyclobutyl-2-(propan-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by a cyclobutyl group and a propan-2-yl substituent attached to an aniline core. Its synthesis typically involves the nucleophilic substitution reaction between cyclobutylamine and 2-bromo-1-(propan-2-yl)benzene under basic conditions. This reaction pathway allows for the formation of the desired aniline derivative with specific functional groups that contribute to its biological activity.

Synthetic Route Overview

| Step | Reactants | Product |

|---|---|---|

| 1 | Cyclobutylamine + 2-Bromo-1-(propan-2-yl)benzene | This compound |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can act as either an inhibitor or activator , influencing several biochemical pathways. For instance, it has been shown to modulate enzyme activities, which can lead to significant physiological effects depending on the target system.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity: Preliminary studies have suggested that derivatives of this compound may possess antimicrobial properties, making them potential candidates for developing new antibiotics .

2. Anticancer Properties: Some investigations have indicated that compounds similar to this compound could inhibit cancer cell proliferation through specific pathways, such as apoptosis induction in tumor cells .

3. Modulation of Drug Resistance: The compound has been studied for its ability to reverse drug resistance in cancer therapies by interacting with P-glycoprotein (P-gp), a common efflux transporter associated with multidrug resistance .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies using human cancer cell lines showed that this compound could induce apoptosis at specific concentrations. This suggests a mechanism where the compound may interact with cellular pathways involved in programmed cell death, providing a basis for further development in cancer therapeutics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclobutylamine | Lacks propan-2-yl group | Limited biological activity |

| 2-Propanamine | Lacks cyclobutyl group | Moderate activity |

| N-cyclobutylpropylaniline | Unique combination enhances reactivity | Potentially broad-spectrum effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.